2-Fluoro-4-nitrothioanisole
Overview
Description
2-Fluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrothioanisole typically involves the reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom with the thioether group .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-nitrothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Sodium thiomethoxide for thioether formation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Reduction: 2-Fluoro-4-aminothioanisole.
Oxidation: 2-Fluoro-4-nitrosulfoxide or 2-Fluoro-4-nitrosulfone.
Scientific Research Applications
2-Fluoro-4-nitrothioanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the thioether linkage can interact with other chemical entities. These interactions can lead to the formation of new compounds with potential biological or industrial applications .
Comparison with Similar Compounds
2-Fluoro-4-nitroanisole: Similar structure but with a methoxy group instead of a thioether linkage.
4-Nitrothioanisole: Lacks the fluorine atom but has a similar nitro and thioether structure.
2-Fluoro-4-aminothioanisole: The amino derivative of 2-Fluoro-4-nitrothioanisole.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a thioether linkage.
Properties
IUPAC Name |
2-fluoro-1-methylsulfanyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUMBNWZBYRJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626680 | |
Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372121-91-0 | |
Record name | 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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